molecular formula C27H29ClN2O4 B2880687 N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 486452-00-0

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2880687
CAS No.: 486452-00-0
M. Wt: 480.99
InChI Key: BMSIBPJIBIDSBR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a (3,5-dimethylphenoxy)methyl group at position 1, and a 4-chlorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O4/c1-17-11-18(2)13-22(12-17)34-16-24-23-15-26(33-4)25(32-3)14-19(23)9-10-30(24)27(31)29-21-7-5-20(28)6-8-21/h5-8,11-15,24H,9-10,16H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIBPJIBIDSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=C(C=C4)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the isoquinoline core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

Compound ID Position 1 Substituent Position 2 Substituent Key Features Reference
Target Compound (3,5-dimethylphenoxy)methyl N-(4-chlorophenyl) carboxamide High lipophilicity; potential enhanced receptor binding due to Cl and bulky substituents
6f Methyl N-phenyl carboxamide Simpler structure; lower steric hindrance may reduce metabolic stability
6g Phenyl Acetyl Lacks carboxamide; acetyl group may reduce solubility
6h Phenyl Benzoyl Increased aromaticity; potential π-π stacking interactions

Functional Implications

  • Lipophilicity and Bioavailability: The target compound’s (3,5-dimethylphenoxy)methyl and 4-chlorophenyl groups enhance lipophilicity compared to analogs like 6f (methyl and phenyl substituents). This may improve membrane permeability but reduce aqueous solubility .
  • Receptor Binding : The electron-withdrawing 4-chloro group in the carboxamide moiety could strengthen interactions with hydrophobic binding pockets, a feature absent in 6f and 6g .
  • Metabolic Stability: Bulky substituents at position 1 (e.g., (3,5-dimethylphenoxy)methyl) may slow oxidative metabolism compared to smaller groups (e.g., methyl in 6f), as observed in similar isoquinoline derivatives .

Research Findings and Methodological Insights

  • Spectrofluorometry and Tensiometry: Techniques like those used for quaternary ammonium compounds (e.g., BAC-C12) to determine critical micelle concentration (CMC) could be adapted for studying the target compound’s aggregation behavior, though its non-surfactant nature limits direct applicability .
  • Synthetic Feasibility : The synthesis of analogs such as 6f and 6g involves carboxamide coupling and alkylation steps, suggesting similar routes for the target compound .

Biological Activity

N-(4-chlorophenyl)-1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide, commonly referred to as DIQ, is a synthetic compound with notable biological activities. This article aims to delve into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

DIQ is characterized by a complex structure that includes a chlorophenyl group and a dimethylphenoxy moiety. Its molecular formula is C22H24ClN2O4C_{22}H_{24}ClN_{2}O_{4} with a molecular weight of 420.89 g/mol. The presence of the chlorine atom is significant as it often influences the biological activity of organic compounds by enhancing their interaction with biological targets.

Research has indicated that DIQ exhibits various mechanisms of action primarily through its effects on smooth muscle contractility and neurotransmitter modulation. A study demonstrated that DIQ can significantly influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) at concentrations ranging from 25 to 100 μM. The maximal effect was observed at 50 μM, where it induced approximately 31.6% of the contraction force evoked by acetylcholine (ACh) .

Table 1: Effects of DIQ on Smooth Muscle Contraction

Concentration (μM)Contractile Force (mN)
0Baseline
251.45 ± 0.10
502.99 ± 0.17
1003.50 ± 0.20

Pharmacological Effects

  • Contractile Activity : DIQ has been shown to enhance spontaneous contractile activity in isolated smooth muscle preparations, indicating its potential as a therapeutic agent for gastrointestinal disorders .
  • Neurotransmitter Interaction : The compound affects neuronal activity in the myenteric plexus, with significant reductions in receptor activities for serotonin subtypes (5-HT2A and 5-HT2B), suggesting its role in modulating gastrointestinal motility .
  • Inhibition Studies : The contractile effects of DIQ were significantly reduced when co-administered with specific antagonists for mAChRs, indicating that its mechanism involves the activation of these receptors .

Case Studies

Several studies have explored the biological activity of DIQ:

  • Study on Smooth Muscle Activity : In an ex vivo study using rat stomach smooth muscle preparations, DIQ demonstrated a potent ability to enhance muscle contractions through calcium-dependent pathways .
  • In Silico Studies : Computational docking studies have suggested strong interactions between DIQ and various amino acids in target proteins, supporting its potential as a drug candidate .

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